5-(4-Chlorophenyl)-2-(2,5-dichlorophenoxy)pyrimidine
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Overview
Description
“5-(4-Chlorophenyl)-2-(2,5-dichlorophenoxy)pyrimidine” is a chemical compound with the molecular formula C16H9Cl3N2O .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring substituted with a 4-chlorophenyl group at the 5-position and a 2,5-dichlorophenoxy group at the 2-position .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Amino-Substituted Compounds : 5-(4-Chlorophenyl)-2-(2,5-dichlorophenoxy)pyrimidine is used in synthesizing amino-substituted furanopyrimidines and styrylpyrimidines, which are compounds of potential biological interest (Campaigne, Ho, & Bradford, 1970).
Binding to Dihydrofolic Reductase : Studies have been conducted to understand the mode of pyrimidine binding to dihydrofolic reductase, which is crucial for designing irreversible enzyme inhibitors (Baker, Lourens, & Jordaan, 1967).
Antimalarial Drug Analysis : The compound has been investigated for its structural, bonding, and spectral properties in antimalarial drugs. The dihedral angle between pyrimidine and phenyl rings is crucial for effective drug docking (Sherlin et al., 2018).
Medical and Biological Research
Antitumor Activity : Synthesized derivatives of pyrimidine, including those with a chlorophenyl group, have shown potent lipid-soluble inhibitory properties against mammalian dihydrofolate reductase, indicating potential antitumor activity (Grivsky et al., 1980).
Antibacterial Properties : Certain pyrimidine derivatives exhibit significant antibacterial activity. The nature of substituents attached to phenyl rings in pyrimidine derivatives affects their biological activity (Cieplik et al., 2008).
Crystal Structure and Synthesis Techniques
Crystal Structure Analysis : The crystal structure of various pyrimidine derivatives, including those with chlorophenyl groups, has been analyzed to understand their molecular interactions and potential applications in non-linear optics and medicine (Hussain et al., 2020).
Novel Synthesis Methods : Innovative one-pot synthesis techniques have been developed for pyrimidine derivatives, highlighting the efficiency and green approach of these methods (Yadav et al., 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-(2,5-dichlorophenoxy)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3N2O/c17-12-3-1-10(2-4-12)11-8-20-16(21-9-11)22-15-7-13(18)5-6-14(15)19/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNQOSAVRFGEMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2)OC3=C(C=CC(=C3)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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